![molecular formula C7H9NO B15166328 1H,3H,5H-6,7a-Methanopyrrolo[1,2-c][1,3]oxazole CAS No. 639091-96-6](/img/structure/B15166328.png)
1H,3H,5H-6,7a-Methanopyrrolo[1,2-c][1,3]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,3H,5H-6,7a-Methanopyrrolo[1,2-c][1,3]oxazole is a chemical compound with a unique structure that combines elements of pyrrole and oxazole rings.
Méthodes De Préparation
The synthesis of 1H,3H,5H-6,7a-Methanopyrrolo[1,2-c][1,3]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrole derivative with an oxazole precursor in the presence of a suitable catalyst. Industrial production methods may involve optimizing these reactions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
1H,3H,5H-6,7a-Methanopyrrolo[1,2-c][1,3]oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reactants and conditions employed .
Applications De Recherche Scientifique
1H,3H,5H-6,7a-Methanopyrrolo[1,2-c][1,3]oxazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1H,3H,5H-6,7a-Methanopyrrolo[1,2-c][1,3]oxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the application, but typically involve binding to active sites or altering the conformation of target molecules .
Comparaison Avec Des Composés Similaires
1H,3H,5H-6,7a-Methanopyrrolo[1,2-c][1,3]oxazole can be compared with other similar compounds such as:
Pyrrole derivatives: These compounds share the pyrrole ring structure but may lack the oxazole component.
Oxazole derivatives: These compounds contain the oxazole ring but do not include the pyrrole ring.
Methanopyrrolo derivatives: These compounds have a similar methano-bridged structure but may differ in the specific ring systems involved.
The uniqueness of this compound lies in its combined pyrrole and oxazole rings, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
639091-96-6 |
|---|---|
Formule moléculaire |
C7H9NO |
Poids moléculaire |
123.15 g/mol |
Nom IUPAC |
3-oxa-5-azatricyclo[5.1.1.01,5]non-7-ene |
InChI |
InChI=1S/C7H9NO/c1-6-2-7(1)4-9-5-8(7)3-6/h1H,2-5H2 |
Clé InChI |
OEHNGCVCWBHWRN-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC13COCN3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


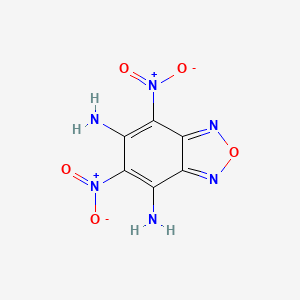


![N''-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N'-pyridin-4-ylguanidine](/img/structure/B15166270.png)
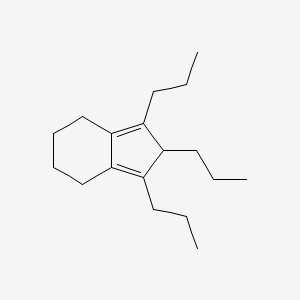
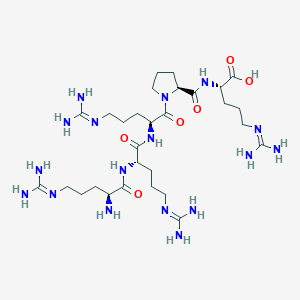
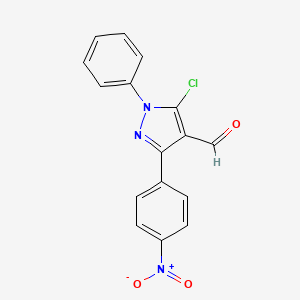
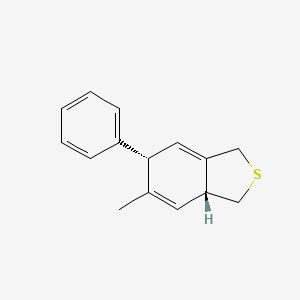
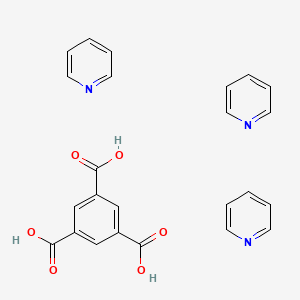
![3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15166305.png)

![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15166336.png)
![N-Benzyl-N-[4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B15166344.png)
![2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole](/img/structure/B15166350.png)
